N-cyclohexyl-2-((6-(2,4-dimethylphenyl)pyridazin-3-yl)thio)acetamide

Description

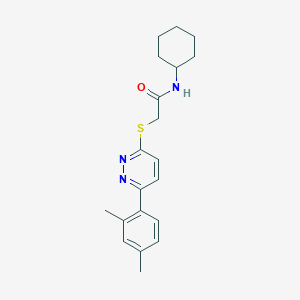

N-cyclohexyl-2-((6-(2,4-dimethylphenyl)pyridazin-3-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a 2,4-dimethylphenyl group at the 6-position and a thioether-linked cyclohexylacetamide moiety at the 3-position.

Properties

IUPAC Name |

N-cyclohexyl-2-[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3OS/c1-14-8-9-17(15(2)12-14)18-10-11-20(23-22-18)25-13-19(24)21-16-6-4-3-5-7-16/h8-12,16H,3-7,13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSSDWYJZDGAGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3CCCCC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclohexyl-2-((6-(2,4-dimethylphenyl)pyridazin-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 320.47 g/mol. The compound features a pyridazine ring substituted with a dimethylphenyl group and a thioacetamide linkage.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₄N₂S |

| Molecular Weight | 320.47 g/mol |

| Melting Point | Not available |

| Solubility | Not specified |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing pyridazine moieties have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 and HeLa. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of mitochondrial function and reactive oxygen species (ROS) generation .

In one study, compounds structurally related to this compound demonstrated IC50 values in the low micromolar range against cancer cell lines, indicating potent activity .

Antimicrobial Activity

Additionally, compounds featuring thioacetamide groups have been investigated for their antimicrobial properties. Thioacetamides are known to exhibit activity against various bacterial strains, suggesting that this compound may possess similar properties. The presence of electron-withdrawing groups enhances the antimicrobial efficacy by improving the compound's ability to penetrate bacterial membranes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its specific structural features:

- Pyridazine Ring : Essential for interaction with biological targets.

- Thio Group : Enhances lipophilicity and facilitates cellular uptake.

- Dimethylphenyl Substitution : Modulates potency; variations in substitution patterns can lead to significant changes in biological activity.

Case Studies

- Cytotoxicity Evaluation : A series of derivatives were tested for cytotoxicity against MCF-7 and HeLa cell lines using the MTT assay. The results indicated that modifications at the pyridazine position significantly influenced cytotoxicity, with some derivatives achieving IC50 values as low as 20 µM .

- Antimicrobial Testing : In vitro tests against Gram-positive and Gram-negative bacteria showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL, indicating moderate to high antibacterial activity .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical structural and functional differences between N-cyclohexyl-2-((6-(2,4-dimethylphenyl)pyridazin-3-yl)thio)acetamide and related compounds:

Physicochemical Properties

- Target Compound: Predicted molecular weight is ~385.5 g/mol (based on C21H25N3OS2).

- 1Z105 : Higher molecular weight (C25H26N4O2S = 452.6 g/mol) and extended π-system may limit bioavailability compared to pyridazine-based analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclohexyl-2-((6-(2,4-dimethylphenyl)pyridazin-3-yl)thio)acetamide, and how can reaction efficiency be optimized?

- Answer : A robust method involves coupling a pyridazinyl-thiol intermediate with N-cyclohexyl-2-chloroacetamide using peptide coupling agents like HATU in DMF with triethylamine as a base (52% yield, as described in ). Optimization includes:

- Reagent stoichiometry : Excess HATU (1.1 equivalents) ensures complete activation of the carboxylic acid intermediate.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature control : Room temperature minimizes side reactions like oxidation or hydrolysis.

Comparative studies suggest thioglycolic acid-mediated cyclization (as in ) may improve yields for analogous thioacetamides.

Q. How should researchers characterize the structure of this compound to confirm its purity and identity?

- Answer : Key techniques include:

- NMR spectroscopy : NMR confirms the cyclohexyl group (δ 24.91–48.42 ppm) and pyridazinyl-thio linkage (δ 166.16 ppm, carbonyl resonance). NMR detects aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.0–2.5 ppm) ( ).

- HRMS : Exact mass matching (e.g., calculated m/z 502.24025 vs. observed 502.24018) ensures molecular formula accuracy.

- Elemental analysis : Validates C, H, N, S content (e.g., uses combustion analysis for analogous compounds).

Q. What preliminary biological screening approaches are appropriate for assessing its bioactivity?

- Answer :

- Antimicrobial assays : Broth microdilution () tests against Gram-positive/negative bacteria and fungi (MIC values).

- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate safety margins.

- Enzyme inhibition : Target-specific assays (e.g., kinase or protease inhibition) guided by structural analogs ( mentions TLR4 ligand activity).

Advanced Research Questions

Q. How can computational tools (e.g., DFT, molecular docking) study its electronic properties and binding interactions?

- Answer :

- DFT calculations : Predict HOMO-LUMO gaps (e.g., uses MESP analysis to map electron-rich thioacetamide regions).

- Molecular docking : Simulate binding to targets like Toll-like Receptor 4 (TLR4) using PyMOL or AutoDock ( references TLR4 ligand activity).

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.

Q. What strategies resolve contradictions in biological activity data across studies for similar acetamide derivatives?

- Answer :

- Meta-analysis : Compare assay conditions (e.g., ’s MIC vs. ’s TLR4 activity) to identify variables like pH, cell type, or concentration ranges.

- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., 2,4-dimethylphenyl vs. 4-fluorophenyl in ) to isolate pharmacophores.

- Dose-response validation : Replicate conflicting studies with standardized protocols.

Q. What advanced analytical techniques elucidate stereochemical or regiochemical ambiguities in derivatives?

- Answer :

- X-ray crystallography : Resolve absolute configuration (e.g., uses crystallographic data for benzothiazin-2-yl analogs).

- 2D NMR (NOESY, HSQC) : Detect spatial proximity of protons (e.g., cyclohexyl vs. pyridazinyl groups).

- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., references stereochemical analysis for β-lactams).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.